Amflutizol

Descripción general

Descripción

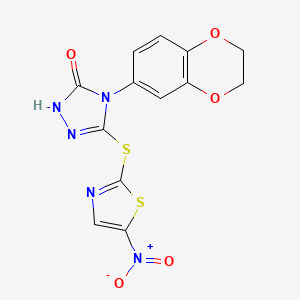

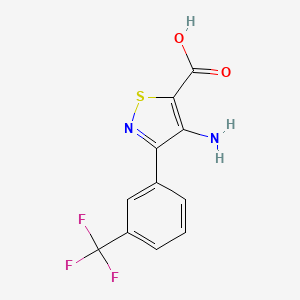

Amflutizole es un compuesto químico conocido por su función como inhibidor de la xantina oxidasa. Se utiliza principalmente en el tratamiento de la gota, una condición caracterizada por niveles elevados de ácido úrico en la sangre . La estructura química del compuesto se define por la presencia de un grupo trifluorometilo unido a un anillo de fenilo, que está conectado además a un anillo de isotiazol que contiene un grupo amino y un grupo ácido carboxílico .

Aplicaciones Científicas De Investigación

Amflutizole tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de la xantina oxidasa y los procesos enzimáticos relacionados.

Biología: La investigación sobre amflutizole se centra en sus efectos sobre el metabolismo celular y el estrés oxidativo.

Medicina: Se investiga amflutizole por sus posibles efectos terapéuticos en afecciones que involucran estrés oxidativo e inflamación, como la lesión por isquemia-reperfusión.

Industria: El compuesto se utiliza en el desarrollo de productos farmacéuticos dirigidos a la xantina oxidasa y vías relacionadas

Mecanismo De Acción

Amflutizole ejerce sus efectos inhibiendo la enzima xantina oxidasa. Esta enzima es responsable de la oxidación de la hipoxantina a xantina y posteriormente a ácido úrico. Al inhibir la xantina oxidasa, amflutizole reduce la producción de ácido úrico, disminuyendo así sus niveles en la sangre. Este mecanismo es particularmente beneficioso en el tratamiento de la gota, donde el ácido úrico excesivo conduce a la formación de cristales dolorosos en las articulaciones .

Compuestos similares:

Alopurinol: Otro inhibidor de la xantina oxidasa utilizado en el tratamiento de la gota.

Febuxostat: Un inhibidor de la xantina oxidasa no púrico con un mecanismo de acción similar.

Topiroxostat: Un inhibidor más nuevo de la xantina oxidasa con mayor selectividad y potencia

Comparación:

Alopurinol: Si bien tanto amflutizole como alopurinol inhiben la xantina oxidasa, amflutizole tiene una estructura química diferente y puede exhibir diferentes propiedades farmacocinéticas.

Febuxostat: A diferencia de amflutizole, febuxostat es un inhibidor no púrico, lo que puede provocar menos efectos secundarios relacionados con el metabolismo de las purinas.

Topiroxostat: Topiroxostat es conocido por su mayor selectividad y potencia en comparación con amflutizole, lo que lo convierte en una opción más efectiva en ciertos escenarios clínicos

En conclusión, amflutizole es un compuesto versátil con aplicaciones significativas en medicina e investigación científica. Su estructura química y mecanismo de acción únicos lo convierten en una herramienta valiosa en el estudio y tratamiento de afecciones relacionadas con el estrés oxidativo y el metabolismo del ácido úrico.

Análisis Bioquímico

Biochemical Properties

Amflutizole interacts with the enzyme xanthine oxidase, inhibiting its activity . Xanthine oxidase is involved in the metabolic breakdown of purines, converting hypoxanthine to xanthine, and xanthine to uric acid. By inhibiting xanthine oxidase, Amflutizole reduces the production of uric acid, thereby mitigating the symptoms of gout .

Cellular Effects

Amflutizole’s primary cellular effect is the reduction of uric acid production. This can influence cell function by reducing the formation of urate crystals, which can cause inflammation and damage in various tissues, particularly in the joints .

Molecular Mechanism

Amflutizole exerts its effects at the molecular level by binding to the molybdenum atom in the active site of xanthine oxidase, inhibiting the enzyme’s ability to catalyze the oxidation of hypoxanthine and xanthine to uric acid .

Metabolic Pathways

Amflutizole is involved in the purine degradation pathway, where it interacts with the enzyme xanthine oxidase . This interaction can affect the metabolic flux of the pathway, leading to decreased levels of uric acid.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de amflutizole implica varios pasos clave:

Formación del anillo de isotiazol: El paso inicial implica la formación del anillo de isotiazol a través de una reacción de ciclización. Esto se puede lograr haciendo reaccionar un precursor adecuado con azufre y una fuente de nitrógeno en condiciones controladas.

Introducción del grupo trifluorometilo: El grupo trifluorometilo se introduce a través de una reacción de sustitución nucleófila, donde un agente trifluorometilante reacciona con el anillo de fenilo.

Aminación y carboxilación:

Métodos de producción industrial: La producción industrial de amflutizole sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Las técnicas como los reactores de flujo continuo y las plataformas de síntesis automatizada se emplean a menudo para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: Amflutizole se somete a diversas reacciones químicas, que incluyen:

Oxidación: Amflutizole se puede oxidar para formar los sulfoxidos y sulfones correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.

Sustitución: El grupo trifluorometilo se puede sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleófila a menudo involucran reactivos como hidruro de sodio y haluros de alquilo.

Principales productos:

Oxidación: Sulfoxidos y sulfones.

Reducción: Derivados de amino.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Allopurinol: Another xanthine oxidase inhibitor used in the treatment of gout.

Febuxostat: A non-purine xanthine oxidase inhibitor with a similar mechanism of action.

Topiroxostat: A newer xanthine oxidase inhibitor with enhanced selectivity and potency

Comparison:

Allopurinol: While both amflutizole and allopurinol inhibit xanthine oxidase, amflutizole has a different chemical structure and may exhibit different pharmacokinetic properties.

Febuxostat: Unlike amflutizole, febuxostat is a non-purine inhibitor, which may result in fewer side effects related to purine metabolism.

Topiroxostat: Topiroxostat is known for its higher selectivity and potency compared to amflutizole, making it a more effective option in certain clinical scenarios

Propiedades

IUPAC Name |

4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2S/c12-11(13,14)6-3-1-2-5(4-6)8-7(15)9(10(17)18)19-16-8/h1-4H,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMCEGAWQYTFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NSC(=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868642 | |

| Record name | Amflutizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82114-19-0 | |

| Record name | Amflutizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82114-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amflutizole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082114190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amflutizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMFLUTIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83N680M457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

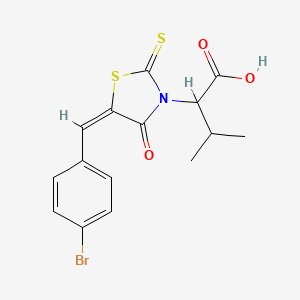

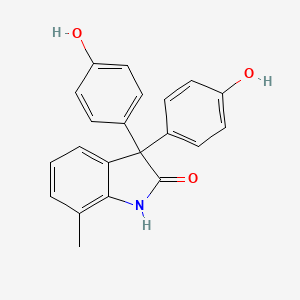

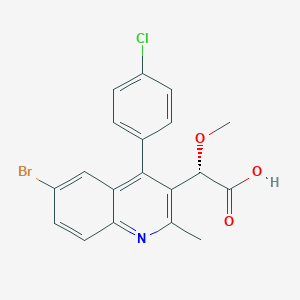

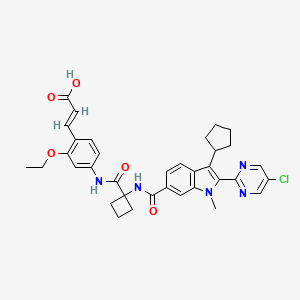

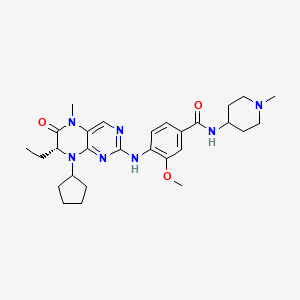

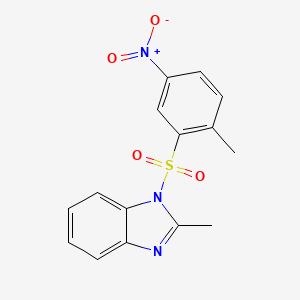

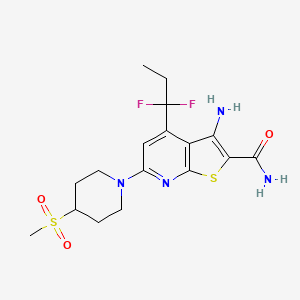

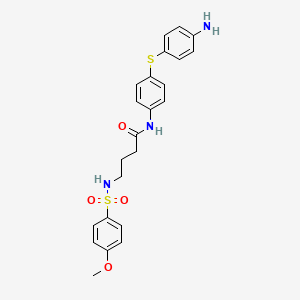

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Amflutizole and how does it impact serum urate concentrations?

A: Amflutizole exhibits antihyperuricemic properties primarily by enhancing the renal clearance of uric acid [, ]. While it demonstrates modest xanthine oxidase inhibition [, ], this effect contributes less significantly to its antihyperuricemic action compared to its impact on renal clearance.

Q2: Has Amflutizole proven effective in achieving adequate control of serum urate levels in individuals with gout and hyperuricemia?

A: Despite its significant antihyperuricemic effects, studies indicate that the doses of Amflutizole used were insufficient to adequately control serum urate concentrations in patients with gout and hyperuricemia [, ]. Further research may be required to determine if higher doses could achieve desired therapeutic outcomes.

Q3: Beyond its antihyperuricemic effects, what other biological activities has Amflutizole demonstrated?

A: Amflutizole has shown potent antioxidant properties in in vitro studies using colonic biopsies [, ]. This antioxidant activity has been proposed as a potential mechanism for therapeutic benefits in inflammatory bowel disease.

Q4: Are there any structural analogues of Amflutizole that have been investigated?

A: Yes, methyl 4-amino-3-phenylisothiazole-5-carboxylate, a close structural analogue of Amflutizole, has been studied for its polymorphic properties []. Understanding the structural characteristics of Amflutizole and its analogues can provide valuable insights into their physicochemical properties and potential applications.

Q5: How does Amflutizole interact with the enzyme xanthine oxidase?

A: Amflutizole acts as an inhibitor of xanthine oxidase, although its inhibitory effect is considered modest compared to other inhibitors [, ]. Interestingly, unlike some other xanthine oxidase inhibitors, Amflutizole does not effectively inhibit NADH oxidation by the enzyme []. This difference in inhibitory activity highlights the complexity of Amflutizole's interactions with xanthine oxidase.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.